molecular formula C18H13NO4 B6226367 7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile CAS No. 277309-34-9

7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile

Cat. No.: B6226367
CAS No.: 277309-34-9
M. Wt: 307.3
InChI Key:
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Description

7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile is a synthetic organic compound belonging to the class of chromenes. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a chromene core with a benzyloxy group and a methoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile typically involves multiple steps:

    Starting Material Preparation: The synthesis begins with the preparation of the chromene core. This can be achieved through the condensation of salicylaldehyde with malononitrile in the presence of a base such as piperidine.

    Introduction of Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction. This involves reacting the intermediate chromene with benzyl bromide in the presence of a base like potassium carbonate.

    Methoxylation: The methoxy group is introduced by reacting the benzyloxy intermediate with methanol in the presence of an acid catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and solvents, and employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the nitrile group to an amine.

    Substitution: The benzyloxy and methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Benzyl bromide with potassium carbonate in an aprotic solvent like dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted chromenes depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile is used as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and inhibition. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

Medicinally, chromene derivatives are known for their anti-inflammatory, antioxidant, and anticancer properties. This compound could be explored for similar therapeutic applications, particularly in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets. The benzyloxy and methoxy groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The nitrile group can also participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-2-oxo-2H-chromene-3-carbonitrile: Lacks the benzyloxy and methoxy groups, making it less versatile in chemical reactions.

    7-methoxy-2-oxo-2H-chromene-3-carbonitrile: Similar but lacks the benzyloxy group, which may affect its biological activity.

    7-benzyloxy-2-oxo-2H-chromene-3-carbonitrile: Similar but lacks the methoxy group, potentially altering its reactivity and applications.

Uniqueness

7-[(benzyloxy)methoxy]-2-oxo-2H-chromene-3-carbonitrile is unique due to the presence of both benzyloxy and methoxy groups. These groups enhance its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

277309-34-9

Molecular Formula

C18H13NO4

Molecular Weight

307.3

Purity

95

Origin of Product

United States

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